molecular formula C7H16N2O2 B15213283 1,3-Bis(methoxymethyl)imidazolidine CAS No. 112476-06-9

1,3-Bis(methoxymethyl)imidazolidine

Cat. No.: B15213283
CAS No.: 112476-06-9
M. Wt: 160.21 g/mol
InChI Key: HGQSNMTUSGIWTJ-UHFFFAOYSA-N
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Description

1,3-Bis(methoxymethyl)imidazolidine is a heterocyclic organic compound that features an imidazolidine ring substituted with methoxymethyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(methoxymethyl)imidazolidine can be synthesized through a multi-step process involving the reaction of imidazolidine with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methoxymethyl chloride. The general reaction scheme is as follows:

    Formation of Imidazolidine: Imidazolidine is prepared by the cyclization of ethylenediamine with formaldehyde.

    Methoxymethylation: The imidazolidine is then reacted with methoxymethyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(methoxymethyl)imidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinones.

    Reduction: Reduction reactions can yield imidazolidines with different substituents.

    Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxymethyl groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazolidinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1,3-Bis(methoxymethyl)imidazolidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(methoxymethyl)imidazolidine involves its interaction with specific molecular targets. The methoxymethyl groups can enhance the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(hydroxymethyl)imidazolidine: Similar structure but with hydroxymethyl groups instead of methoxymethyl groups.

    1,3-Dimethylimidazolidine: Features methyl groups instead of methoxymethyl groups.

    1,3-Bis(ethoxymethyl)imidazolidine: Contains ethoxymethyl groups instead of methoxymethyl groups.

Uniqueness

1,3-Bis(methoxymethyl)imidazolidine is unique due to the presence of methoxymethyl groups, which can influence its solubility, reactivity, and biological activity. These properties make it a valuable compound for various applications in research and industry.

Properties

CAS No.

112476-06-9

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

1,3-bis(methoxymethyl)imidazolidine

InChI

InChI=1S/C7H16N2O2/c1-10-6-8-3-4-9(5-8)7-11-2/h3-7H2,1-2H3

InChI Key

HGQSNMTUSGIWTJ-UHFFFAOYSA-N

Canonical SMILES

COCN1CCN(C1)COC

Origin of Product

United States

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